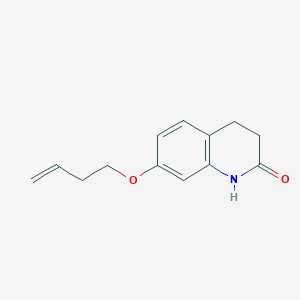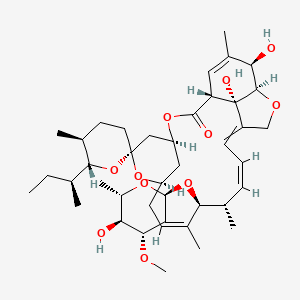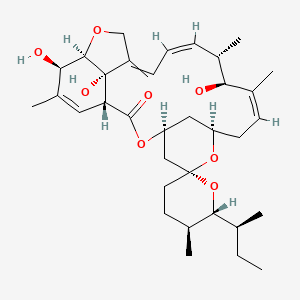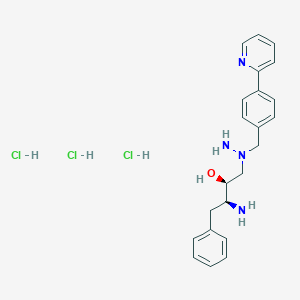
Aripiprazole Impurity 3
Übersicht
Beschreibung
Aripiprazole Impurity 3, also known as 7-(3-Buten-1-yloxy)-3,4-dihydro-2(1H)-quinolinone, is a compound related to Aripiprazole, a medication primarily used for the treatment of schizophrenia or bipolar disorder . The impurity is used as a reference standard in laboratory tests .
Synthesis Analysis
The synthesis of Aripiprazole and its impurities has been studied extensively. A sensitive and reproducible ion pair RPLC method was developed for the determination of Aripiprazole and its nine impurities . Another study optimized the amount of substrate and other factors to achieve a high conversion ratio of about 90-99% .Molecular Structure Analysis
The molecular structure of Aripiprazole Impurity 3 can be analyzed using various techniques such as FTIR, XRD, DSC, SEM, and TGA . These techniques can provide valuable information about the bond shifting, surface morphology, and exothermic peaks of the impurity.Chemical Reactions Analysis
The chemical reactions involved in the formation of Aripiprazole Impurity 3 have been described in several studies. For instance, one study describes the formation of the impurity during the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2(1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride .Physical And Chemical Properties Analysis
Aripiprazole Impurity 3, like Aripiprazole, is likely to exhibit low aqueous solubility and high lipophilicity . The solubility of the drug substance can be improved upon complexation with cyclodextrins .Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Research
Specific Scientific Field
Pharmaceutical Research
Summary of the Application
Aripiprazole Impurity 3 is used in the impurity profiling of pharmaceuticals. It’s particularly useful in understanding the degradation pathways of active pharmaceutical ingredients (APIs), which is crucial for ensuring the safety and quality of the API and the resultant drug product .
Methods of Application or Experimental Procedures
The impurities of aripiprazole, an antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder, were generated under accelerated stress conditions. The resulting impurities were identified and visualized using the UNIFI Scientific Information System .
Results or Outcomes
The impurities were successfully identified and visualized, providing valuable insights into the impact of storage conditions on compound integrity .
Application in the Study of Hydration Mechanisms
Summary of the Application
Aripiprazole Impurity 3 is used to investigate the reasons for the insolubility of Form III in water and to explore the mechanism of the hydration process of Form III .
Methods of Application or Experimental Procedures
The conformational and cohesive energies of Form III and Form H1 were calculated using Gaussian 16 and Crystal Explorer 17. The behaviors of Form III in water were simulated using Gromacs 2020.6. The hydration process from Form III to Form H1 was monitored in situ using Raman spectroscopy .
Results or Outcomes
The study found that more hydrogen bonds and strong van der Waals interactions in Form H1 lead to greater stability. The overall decrease in polarity and the strong binding effect on APZ molecule clusters due to intermolecular interactions lead to the water insolubility of Form III .
Application in Ion Pair Reversed-Phase Liquid Chromatography (RPLC)
Specific Scientific Field
Analytical Chemistry
Summary of the Application
Aripiprazole Impurity 3 is used in the development and validation of a sensitive and reproducible ion pair RPLC method for the determination of aripiprazole and its nine impurities, which significantly differ in polarity .
Methods of Application or Experimental Procedures
The ion pair RPLC method involves the use of a mobile phase to separate aripiprazole and its impurities based on their interactions with the stationary phase and the mobile phase. The method is validated for its sensitivity and reproducibility .
Results or Outcomes
The ion pair RPLC method successfully separates aripiprazole and its nine impurities, providing a reliable analytical method for quality control in pharmaceutical manufacturing .
Application in the Study of Degradation Pathways
Summary of the Application
Aripiprazole Impurity 3 is used to study the degradation pathways of aripiprazole under accelerated stress conditions .
Methods of Application or Experimental Procedures
Aripiprazole was subjected to accelerated stress conditions to generate degradation products. The resulting impurities were identified and visualized using the UNIFI Scientific Information System .
Results or Outcomes
The study provided insights into the impact of storage conditions on compound integrity. Characterized impurities could be saved to UNIFI’s scientific library and utilized for future screening of samples generated under differing degradation or synthetic conditions .
Safety And Hazards
Zukünftige Richtungen
Future research could focus on improving the solubility and stability of Aripiprazole and its impurities, potentially through the use of inclusion complexes with other compounds . Additionally, the unique neurobiology of Aripiprazole suggests further exploration of these targets by novel and future biased ligand compounds .
Eigenschaften
IUPAC Name |
7-but-3-enoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-16-11-6-4-10-5-7-13(15)14-12(10)9-11/h2,4,6,9H,1,3,5,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZKENBUSFXYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC2=C(CCC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aripiprazole Impurity 3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)
![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)






